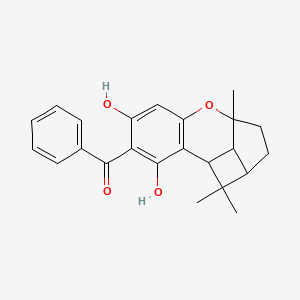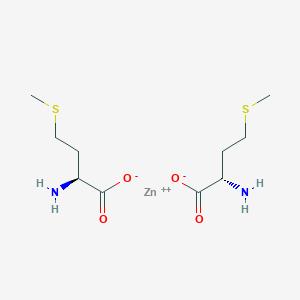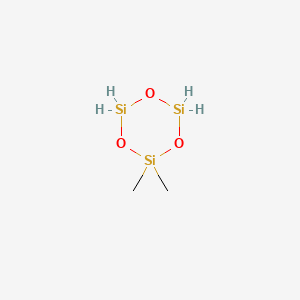
2,2-Dimethylcyclotrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethylcyclotrisiloxane is a cyclosiloxane. It derives from a hydride of a cyclotrisiloxane.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- 2,2-Dimethylcyclotrisiloxane is used as a precursor for ring-opening polymerization, leading to the synthesis of cyclosiloxanes with multifunctional groups. This is instrumental in developing materials with tailored physical properties (Cho et al., 2011).
- Controlled polymerization of hexamethylcyclotrisiloxane, a related compound, demonstrates the potential for synthesizing complex polymer structures such as linear triblock copolymers and miktoarm star co- and terpolymers, indicating broad applications in polymer science (Bellas et al., 2000).
Biomedical Applications
- Poly(dimethylsiloxane) (PDMS), derived from dimethylsiloxanes, is significant in biomedical applications, particularly in fabricating microfluidic devices. These devices are crucial in a range of biomedical studies, from immunoassays to cell manipulation (McDonald & Whitesides, 2002).
- PDMS's biostability and cytocompatibility make it suitable for various medical research and devices. Innovations include antifouling microfluidic devices, which have improved blood compatibility, crucial for reducing clot formation in medical applications (Mercader et al., 2022).
Environmental Impact
- The study of volatile dimethylsiloxanes, including compounds like hexamethylcyclotrisiloxane, in environmental samples such as seafood and freshwater fish, highlights the importance of understanding the environmental impact and bioaccumulation of these compounds (Sanchís et al., 2016).
Chemical Reactivity and Modification
- Dimethylcyclotrisiloxane and related compounds undergo deoligomerization with dimethyl carbonate over solid-base catalysts, showing potential in chemical synthesis and industrial applications (Okamoto et al., 2002).
- Anionic and cationic ring-opening polymerization of derivatives of cyclotrisiloxane demonstrates the versatility of these compounds in producing a range of polymers with varied properties, which can be further chemically modified for specific applications (Weber & Cai, 2001).
Surface Modification and Compatibility
- PDMS surfaces, derived from dimethylsiloxanes, can be modified to enhance hemocompatibility, important for medical implants and devices. Techniques like coating with hyaluronic acid and polydopamine significantly reduce platelet adhesion, indicating potential in biomedical engineering (Xue et al., 2017).
- Compatibility studies of PDMS with organic solvents provide insights into its use in microfluidic devices for organic reactions, highlighting the material's flexibility and adaptability in various scientific applications (Lee et al., 2003).
Eigenschaften
Produktname |
2,2-Dimethylcyclotrisiloxane |
|---|---|
Molekularformel |
C2H10O3Si3 |
Molekulargewicht |
166.35 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C2H10O3Si3/c1-8(2)4-6-3-7-5-8/h6-7H2,1-2H3 |
InChI-Schlüssel |
BCZJVDBARVKKFU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[SiH2]O[SiH2]O1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



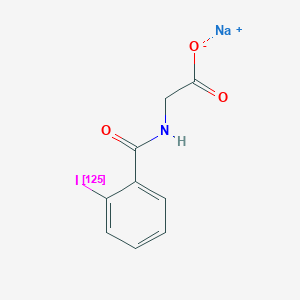
![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)
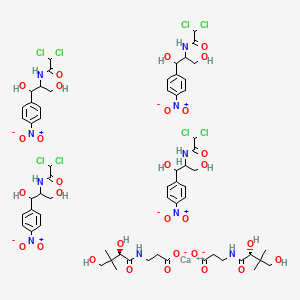
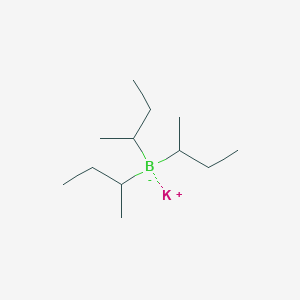
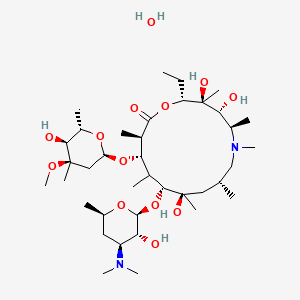
![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)

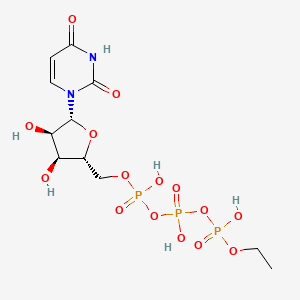
![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)

![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)
